3-(3,4-Dimethoxybenzoyl)-4-methylpyridine
Overview
Description
“3,4-Dimethoxybenzoyl chloride” is a benzoyl chloride derivative used in the preparation of a variety of biologically active compounds . It has been used in the synthesis of optically active compounds and antitumor benzothiazoles .
Synthesis Analysis
A preparation method of 3,4-dimethoxy-benzoyl chlorides has been described in a patent . The method involves adding 3,4-dimethoxybenzoic acids in a reactor, adding tetrahydrofuran and n,N-Dimethylformamide, stirring at room temperature, and then adding thionyl chloride .
Molecular Structure Analysis
The molecular formula of “3,4-Dimethoxybenzoyl chloride” is C9H9ClO3 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
Benzyl halides, such as 3,4-dimethoxybenzoyl chloride, are often used as alkylation reagents in drug synthesis . A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances has been reported .
Physical And Chemical Properties Analysis
“3,4-Dimethoxybenzoyl chloride” is a solid substance with a melting point of 70-73 °C (lit.) . It is soluble in toluene .
Scientific Research Applications
Molecular Structure and Crystallography
A focus on the molecular structure and crystallography of compounds related to 3-(3,4-Dimethoxybenzoyl)-4-methylpyridine reveals various applications. For instance, the creation of ternary crystalline molecular complexes using amino-substituted aromatic compounds demonstrates the potential for developing new materials with specific charge-transfer and hydrogen-bonding characteristics (Seaton et al., 2013). Similarly, the study of hydrogen bonded supramolecular association in organic acid–base salts provides insights into molecular self-assembly and crystal packing influenced by noncovalent interactions (Khalib et al., 2014).
Chemical Synthesis and Catalysis
Research on 3-(3,4-Dimethoxybenzoyl)-4-methylpyridine related compounds also highlights their significance in chemical synthesis and catalysis. For instance, studies on catalytic selective partial oxidations using supercritical water point to applications in synthesizing aromatic aldehyde and carboxylic acids under various conditions, indicating the versatility of these compounds in synthetic chemistry (Fraga-Dubreuil et al., 2007). The synthesis of 3,4-dimethoxybenzylamine through different routes further underscores the importance of these compounds in the development of industrial manufacturing processes (Fang, 2003).
Safety And Hazards
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-7-16-9-12(10)15(17)11-4-5-13(18-2)14(8-11)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXNPNZHPPYRON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxybenzoyl)-4-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.